2-Methylheptane-3,5-dione
Description
2-Methylheptane-3,5-dione is a branched aliphatic diketone with the molecular formula C₈H₁₄O₂ (molecular weight: 142.20 g/mol). Structurally, it features two ketone groups at positions 3 and 5 of a heptane backbone, with a methyl substituent at position 2. The compound’s reactivity is likely influenced by the keto-enol tautomerism common to diketones, enabling participation in condensation and chelation reactions.
Properties
CAS No. |
7424-53-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methylheptane-3,5-dione |
InChI |
InChI=1S/C8H14O2/c1-4-7(9)5-8(10)6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
VVALZQWOQKHDIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylheptane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-heptene with ozone, followed by reductive workup to yield the diketone. Another method includes the oxidation of 2-methylheptane using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the oxidation of 2-methylheptane under controlled conditions, making the process efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Methylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of the diketone can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols, depending on the reagent used.
Scientific Research Applications
2-Methylheptane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylheptane-3,5-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry. Additionally, its diketone structure allows it to participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key data for 2-methylheptane-3,5-dione and its analogs:
*Note: Boiling points are inferred from analogous aliphatic diketones.
Key Observations:
- Branching Effects: The position of methyl groups significantly impacts physical properties. For instance, 4-methylheptane-3,5-dione exhibits a gas chromatography retention index of 1055.9 on non-polar columns, suggesting higher volatility compared to the 2-methyl isomer due to reduced steric hindrance .
- Reactivity : 2,6-Dimethylheptane-3,5-dione demonstrates utility in synthesizing sulfur-containing compounds (e.g., 2,6-dimethyl-4-({4-(trifluoromethyl)phenyl}thio)heptane-3,5-dione), highlighting its role as a versatile electrophile in substitution reactions .
Spectroscopic and Analytical Profiles
Biological Activity
2-Methylheptane-3,5-dione is a diketone compound characterized by two carbonyl groups located at the 3 and 5 positions of a heptane chain. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its potential therapeutic properties and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and potential applications in medicine.
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : Approximately 130.19 g/mol
- Structure : The diketone structure allows for diverse reactivity, including participation in redox reactions and chelation of metal ions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Chelation : The compound acts as a chelating agent, binding to metal ions and forming stable complexes that can influence biochemical pathways.
- Enzyme Interaction : It modulates enzyme activity by acting as a substrate or inhibitor in metabolic pathways, which may affect cellular signaling and metabolism.
- Redox Activity : Its diketone structure enables it to participate in redox reactions, potentially influencing oxidative stress within cells.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro tests have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. For instance:
- Study Findings : A study showed that at concentrations above 0.5%, the compound significantly reduced bacterial viability and increased reactive oxygen species (ROS) production in Caco-2 cells, suggesting a mechanism involving oxidative stress induction .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties:
- Research Insights : In a controlled experiment, this compound was shown to downregulate pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against gram-positive/negative bacteria | |
| Anti-inflammatory | Downregulation of cytokines | |
| Enzyme Modulation | Influences metabolic pathways |
Applications in Research and Industry
The compound is being investigated for various applications:
- Pharmaceutical Development : Its potential as an anti-inflammatory and antimicrobial agent makes it a candidate for drug development.
- Organic Synthesis : Used as a building block in synthetic organic chemistry due to its reactivity.
- Coordination Chemistry : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
